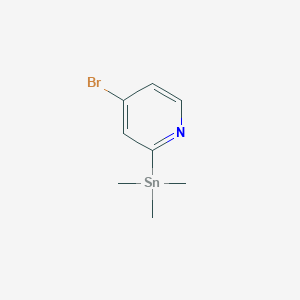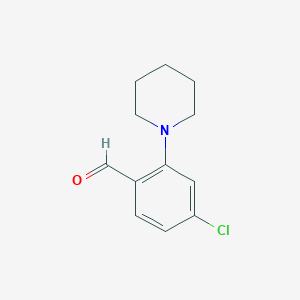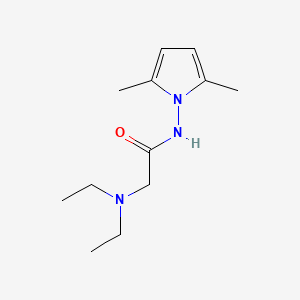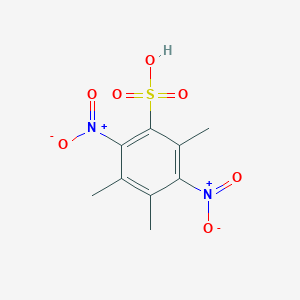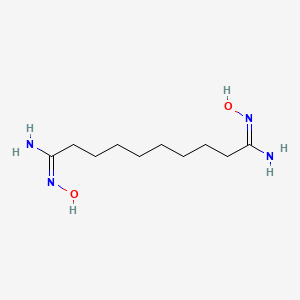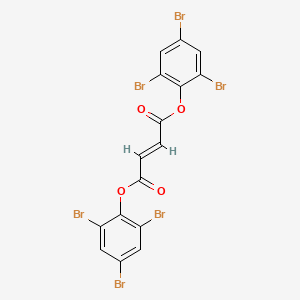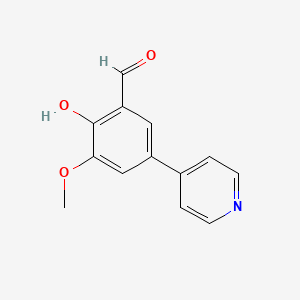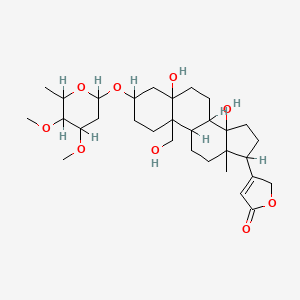![molecular formula C11H10N2O B13745114 n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide](/img/structure/B13745114.png)
n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide: is a compound that belongs to the class of bicyclic compounds These compounds are characterized by their unique structural framework, which often imparts distinct chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(8-Cyanobicyclo[420]octa-1,3,5-trien-2-yl)-acetamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of industrial reactors can be employed to produce large quantities of the compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions: n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology: In biology, this compound may be used in the study of enzyme interactions and protein binding. Its structural features can help elucidate the mechanisms of biological processes at the molecular level .
Medicine: In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research .
Industry: In industry, this compound can be used in the development of new materials with specific properties, such as enhanced mechanical strength or thermal stability. It may also find applications in the production of specialty chemicals and polymers .
Mecanismo De Acción
The mechanism of action of n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
- n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-8-yl)-acetamide
- n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-3-yl)-acetamide
Uniqueness: n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide is unique due to the specific positioning of the cyano and acetamide groups on the bicyclic core. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H10N2O |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
N-(8-cyano-2-bicyclo[4.2.0]octa-1(6),2,4-trienyl)acetamide |
InChI |
InChI=1S/C11H10N2O/c1-7(14)13-10-4-2-3-8-5-9(6-12)11(8)10/h2-4,9H,5H2,1H3,(H,13,14) |
Clave InChI |
GSGOYHUUSQVJBB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC2=C1C(C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2-Sulfosulfanylethylamino)propylamino]benzene](/img/structure/B13745037.png)
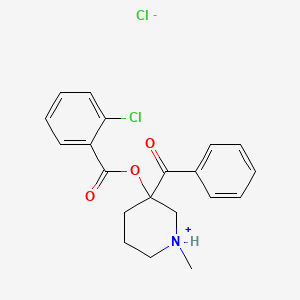
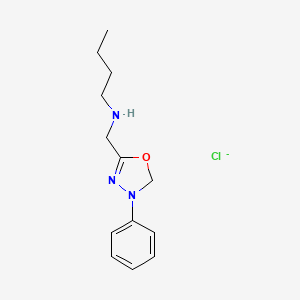
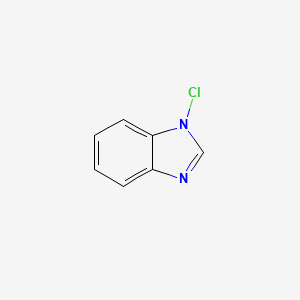

![Bicyclo[2.2.0]hexa-1(4),2,5-triene;piperidin-4-ol](/img/structure/B13745080.png)
